L-Cystine bisallyl ester di(p-toluenesulfonate) salt
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Overview
Description
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is a chemical compound with the molecular formula C₂₆H₃₆N₂O₁₀S₄ and a molecular weight of 664.83 g/mol . It is primarily used in peptide and N-glycopeptide synthesis . The compound is known for its ability to be selectively deblocked with tris(triphenylphosphine)rhodium chloride, making it a valuable reagent in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the esterification of L-cystine with allyl alcohol, followed by tosylation with p-toluenesulfonyl chloride . The reaction typically requires a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the tosylation process . The reaction conditions often include maintaining the temperature at around 0-5°C to control the rate of reaction and prevent side reactions .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Cystine bisallyl ester di(p-toluenesulfonate) salt undergoes various chemical reactions, including:
Oxidation: The disulfide bond in the compound can be oxidized to form sulfonic acids.
Substitution: The tosylate groups can be substituted with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Corresponding amines or alcohol derivatives.
Scientific Research Applications
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of L-Cystine bisallyl ester di(p-toluenesulfonate) salt involves the selective deblocking of the ester groups by tris(triphenylphosphine)rhodium chloride . This reaction facilitates the formation of free thiol groups, which can then participate in various biochemical processes . The molecular targets and pathways involved include the formation and cleavage of disulfide bonds, which are crucial in protein folding and stability .
Comparison with Similar Compounds
Similar Compounds
L-Cystine di(p-toluenesulfonate) salt: Similar in structure but lacks the allyl ester groups.
L-Cystine bisallyl ester: Similar but does not have the tosylate groups.
L-Cystine: The parent compound without any ester or tosylate modifications.
Uniqueness
L-Cystine bisallyl ester di(p-toluenesulfonate) salt is unique due to its dual functional groups, which allow for selective deblocking and versatile chemical reactivity . This makes it particularly valuable in peptide synthesis and other specialized chemical applications .
Properties
IUPAC Name |
4-methylbenzenesulfonic acid;prop-2-enyl (2R)-2-amino-3-[[(2R)-2-amino-3-oxo-3-prop-2-enoxypropyl]disulfanyl]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O4S2.2C7H8O3S/c1-3-5-17-11(15)9(13)7-19-20-8-10(14)12(16)18-6-4-2;2*1-6-2-4-7(5-3-6)11(8,9)10/h3-4,9-10H,1-2,5-8,13-14H2;2*2-5H,1H3,(H,8,9,10)/t9-,10-;;/m0../s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLKBMTUQCIEQNW-BZDVOYDHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CSSCC(C(=O)OCC=C)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CSSC[C@@H](C(=O)OCC=C)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O10S4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60583521 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
664.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142601-71-6 |
Source
|
Record name | 4-Methylbenzene-1-sulfonic acid--diprop-2-en-1-yl L-cystinate (2/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60583521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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